Maleic acid; monodesmethylchlorpheniramine
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Overview
Description
Maleic acid; monodesmethylchlorpheniramine is a compound that combines the properties of maleic acid and monodesmethylchlorpheniramineIt is a dicarboxylic acid and the cis-isomer of butenedioic acid . Monodesmethylchlorpheniramine is a derivative of chlorpheniramine, an antihistamine used to treat allergic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Maleic acid can be synthesized from biomass-derived chemicals such as hydroxymethylfurfural, furfural, and furan through oxidation processes. These reactions can be carried out in either gas or liquid phases using oxidants like oxygen or hydrogen peroxide over various catalysts . Monodesmethylchlorpheniramine is typically synthesized through the demethylation of chlorpheniramine.
Industrial Production Methods
Industrial production of maleic acid involves the catalytic oxidation of benzene or butane. The process typically uses vanadium pentoxide as a catalyst at high temperatures. Monodesmethylchlorpheniramine is produced through chemical synthesis involving the selective demethylation of chlorpheniramine.
Chemical Reactions Analysis
Types of Reactions
Maleic acid undergoes reactions typical of both olefins and carboxylic acids. It can participate in esterification, dehydration, and decarboxylation reactions . Monodesmethylchlorpheniramine, being an antihistamine, primarily undergoes metabolic reactions in the body.
Common Reagents and Conditions
Esterification: Maleic acid reacts with alcohols in the presence of acid catalysts to form esters.
Dehydration: Heating maleic acid above 100°C leads to the formation of maleic anhydride.
Decarboxylation: Further heating, especially with catalysts, promotes the formation of acrylic acid.
Major Products
Esterification: Maleic acid esters
Dehydration: Maleic anhydride
Decarboxylation: Acrylic acid
Scientific Research Applications
Maleic acid is used in the synthesis of various polymers, resins, and coatings. It is also employed in the production of agricultural chemicals and pharmaceuticals . Monodesmethylchlorpheniramine is studied for its antihistamine properties and potential therapeutic applications in treating allergic reactions.
Mechanism of Action
Maleic acid acts as a dicarboxylic acid, participating in various biochemical pathways. It targets enzymes such as aspartate aminotransferase and trypanothione reductase . Monodesmethylchlorpheniramine works by blocking histamine receptors, thereby preventing allergic symptoms.
Comparison with Similar Compounds
Similar Compounds
Fumaric acid: The trans-isomer of butenedioic acid, used in food and pharmaceutical industries.
Chlorpheniramine: The parent compound of monodesmethylchlorpheniramine, widely used as an antihistamine.
Uniqueness
Maleic acid’s cis-configuration makes it more reactive than fumaric acid, allowing for unique applications in polymer and resin synthesis. Monodesmethylchlorpheniramine, with one less methyl group, may exhibit different pharmacokinetic properties compared to chlorpheniramine.
Properties
Molecular Formula |
C19H21ClN2O4 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
MGNXGZAZRYTQMW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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